molecular formula C10H9ClO3 B3098623 Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate CAS No. 133991-91-0

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Cat. No.: B3098623
CAS No.: 133991-91-0
M. Wt: 212.63 g/mol
InChI Key: JUQYSXSPQRVQNX-UHFFFAOYSA-N
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Description

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate (CAS 1517210-29-5) is a high-purity glycidate ester of significant value in organic and medicinal chemistry research. This compound features an oxirane (epoxide) ring and a methyl ester functional group, making it a versatile chiral building block and synthetic intermediate for the development of more complex molecules . Compounds within this class of substituted oxirane-2-carboxylates have been investigated for their biological activity and are cited in patents for their potential use in therapeutic applications, such as hypoglycemic agents for metabolic diseases . The 3-chlorophenyl substituent is a common pharmacophore in agrochemical and pharmaceutical research, further underscoring the compound's utility in exploratory synthesis. As a key intermediate, it can undergo various ring-opening reactions, nucleophilic attack, and further functionalization to create a diverse array of target structures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-chlorophenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYSXSPQRVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl chloroacetate, facilitating the nucleophilic attack on the aldehyde. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

    Oxidation: The primary products are diols or carboxylic acids.

    Reduction: The main products are alcohols.

Scientific Research Applications

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophiles to form more stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate with structurally related epoxide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound* Not provided C₁₀H₉ClO₃ 212.63 3-Cl-phenyl, methyl ester Likely high reactivity for ring-opening
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 42245-42-1 C₁₁H₁₂O₄ 208.21 4-OCH₃-phenyl, methyl ester Chiral synthon in pharmaceuticals
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate 1504091-47-7 C₁₂H₁₃ClO₃ 240.68 3-Cl-phenyl, ethyl ester, 3-methyl Enhanced steric hindrance
Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate Not provided C₁₁H₉NO₃ 203.20 4-CN-phenyl, methyl ester Electron-withdrawing group for stability
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate 1511187-12-4 C₁₁H₁₀ClFO₃ 244.65 2-Cl-4-F-phenyl, methyl ester, 3-methyl Dual halogen effects on reactivity

*Note: Data for the target compound is inferred from analogs.

Biological Activity

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a three-membered oxirane ring, a carboxylate ester group, and a chlorophenyl substituent. Its molecular formula is C10H9ClO3, with a molecular weight of approximately 226.66 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its reactivity as an epoxide. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions that can interact with various biological targets such as proteins and enzymes. This interaction can result in the inhibition or modulation of their activity, which is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's structure-activity relationship (SAR) indicates that the introduction of halogen groups on the phenyl ring enhances its antibacterial efficacy.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

These results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported antiproliferative effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)<50
MCF-7 (Breast Cancer)<75
A549 (Lung Cancer)<100

These findings suggest that the compound may induce cytotoxic effects in cancerous cells, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the enhanced antimicrobial activity of derivatives containing chlorophenyl groups. The study compared various compounds and found that those with substituted halogens exhibited significantly improved inhibitory effects against resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic activity of oxirane derivatives, including this compound. The study revealed that these compounds could effectively reduce cell viability in multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves epoxidation of α,β-unsaturated esters or nucleophilic substitution reactions. For example, quantum-chemical calculations (AM1 method) on analogous oxirane carboxylates suggest that reaction thermodynamics (exothermic/endothermic nature) and activation energy are critical for route optimization . Key parameters include solvent choice (e.g., dichloromethane), base catalysts (e.g., triethylamine), and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC, with yields improved by optimizing stoichiometry and purification techniques (e.g., column chromatography) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies the epoxide protons (δ 3.5–4.5 ppm, characteristic coupling constants J=25J = 2–5 Hz) and the ester methyl group (δ 3.7–3.9 ppm). 13^{13}C NMR confirms the carbonyl (δ 165–170 ppm) and epoxide carbons (δ 50–60 ppm) .
  • IR : Stretching vibrations for the ester carbonyl (~1740 cm1^{-1}) and epoxide ring (~1250 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 228.03 for C10_{10}H9_9ClO3_3) and fragmentation patterns .

Q. What are the typical chemical reactions involving this compound, and how does its epoxide ring influence reactivity?

  • Methodological Answer : The epoxide ring undergoes nucleophilic ring-opening reactions (e.g., with amines, alcohols, or Grignard reagents) to form diols or substituted derivatives. Steric and electronic effects of the 3-chlorophenyl group direct regioselectivity. For example, acid-catalyzed hydrolysis yields vicinal diols, while base conditions may lead to elimination side products. Reaction mechanisms should be validated using kinetic studies and computational models (e.g., DFT) .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic feasibility and regioselectivity of synthesis routes for this compound?

  • Methodological Answer : Semi-empirical quantum-chemical methods (e.g., AM1) calculate activation energies and transition states for epoxidation or substitution reactions. For instance, studies on methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate revealed that endothermic reactions require elevated temperatures, while exothermic routes proceed under milder conditions. Software like Gaussian or ORCA can model reaction pathways, and results should be cross-validated with experimental DSC data .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural refinement?

  • Methodological Answer : Discrepancies (e.g., bond length mismatches) between X-ray crystallography and NMR/IR data require multi-technique validation:

  • Use SHELXL for crystallographic refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 .
  • Compare hydrogen-bonding patterns (graph-set analysis) with analogous structures in the Cambridge Structural Database (CSD) .
  • Reconcile NMR coupling constants with crystallographic torsion angles using Mercury software’s visualization tools .

Q. How can researchers design biological activity studies for this compound based on structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Compare with chlorophenyl derivatives (e.g., 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide) known for enzyme inhibition or receptor binding. Molecular docking (AutoDock, Glide) predicts interactions with targets like kinases or GPCRs .
  • In Vitro Assays : Prioritize assays for antimicrobial or anticancer activity, guided by similar compounds’ IC50_{50} values. Use MTT assays for cytotoxicity and HPLC for metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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